5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Overview
Description
Compounds with a structure similar to “5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” often belong to a class of chemicals known as piperazines . Piperazines are commonly used in the synthesis of pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a piperazine with other organic compounds . For example, the synthesis of a related compound, urapidil, involves the reaction of 1-(2-methoxyphenyl)piperazine with other reagents .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The methoxyphenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. Piperazines, for example, can undergo reactions such as alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound is not available, compounds with similar structures often have properties such as being solid at room temperature, and having moderate to high solubility in organic solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Compounds structurally related to "5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione" have been investigated for their potential as anti-inflammatory and analgesic agents. For example, novel heterocyclic compounds derived from visnagenone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
- The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors featuring 1-arylpiperazine structure demonstrate the utility of these compounds in biological imaging and receptor studies. This approach enables visualization of receptor expression in live cells, providing valuable tools for neuroscience research (Lacivita et al., 2009).
Molecular Engineering and Crystallography
- Research on organic crystal engineering with piperazine-2,5-diones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid elucidates the impact of molecular design on crystal packing and properties. Such studies contribute to our understanding of molecular interactions in solid states and can inform the development of materials with specific optical or electronic properties (Jagadish et al., 2003).
Pharmacological Research
- Exploration of piperazine derivatives as 5-HT7 receptor antagonists showcases the ongoing efforts to discover new therapeutic agents targeting the central nervous system. These studies provide insight into receptor-ligand interactions and the potential for developing treatments for psychiatric disorders (Yoon et al., 2008).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to have a wide range of biological and pharmaceutical activity . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
For example, aripiprazole, a drug containing a piperazine moiety, forms a bond between the tertiary amine of the piperazine and the Asp116 residue .
Biochemical Pathways
It is known that sulfonyl piperazine-integrated triazole conjugates bind to the colchicine binding site of the tubulin , which is a critical protein in the formation of the cytoskeleton and cell division.
Pharmacokinetics
It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Future Directions
The future research directions for this compound could involve exploring its potential uses in pharmaceuticals or materials science, given the known applications of similar compounds. Further studies could also aim to fully characterize its physical and chemical properties, and determine its safety profile .
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-18-12-15(16(22)19(2)17(18)23)27(24,25)21-10-8-20(9-11-21)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGPMZBPZIFNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332248 | |
Record name | 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874806-50-5 | |
Record name | 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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